An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG27-amine
An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG27-amine, a homobifunctional amine-terminated polyethylene glycol (PEG) derivative. This document outlines a common and adaptable multi-step synthetic route, purification strategies, and analytical characterization methods. The provided protocols are based on established methodologies for similar amino-terminated PEGs and serve as a detailed guide for laboratory synthesis.
Introduction
Amino-PEG27-amine (H₂N-(CH₂CH₂O)₂₇-CH₂CH₂-NH₂) is a valuable crosslinker and spacer arm in bioconjugation, drug delivery, and proteomics. Its two primary amine groups allow for the conjugation of biomolecules, while the hydrophilic 27-unit polyethylene glycol chain imparts increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the resulting conjugates. The synthesis of high-purity Amino-PEG27-amine is crucial for the development of effective and well-defined bioconjugates.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₅₆H₁₁₆N₂O₂₇ |
| Average Molecular Weight | ~1249.5 g/mol [1] |
| CAS Number | 2252208-09-4[2] |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
Synthetic Pathway Overview
The most common and reliable method for synthesizing Amino-PEG27-amine starts from the corresponding polyethylene glycol diol (HO-PEG27-OH). The synthesis involves a three-step process:
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Ditosylation/Dimesylation: Activation of the terminal hydroxyl groups of the PEG diol by converting them into better leaving groups, typically tosylates or mesylates.
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Diazidation: Nucleophilic substitution of the tosylate or mesylate groups with azide ions to form the diazido-PEG intermediate.
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Reduction: Reduction of the terminal azide groups to primary amines to yield the final Amino-PEG27-amine product.
This synthetic approach is illustrated in the following workflow diagram.
Caption: General three-step synthesis of Amino-PEG27-amine.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Step 1: Ditosylation of Poly(ethylene glycol) (n=27) diol
This procedure describes the activation of the terminal hydroxyl groups of HO-PEG27-OH using p-toluenesulfonyl chloride (TsCl). An alternative is to use methanesulfonyl chloride (MsCl).
Materials:
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HO-PEG27-OH (1 equivalent)
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Anhydrous Dichloromethane (DCM) or Toluene
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Anhydrous Pyridine or Triethylamine (TEA) (2-4 equivalents)
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p-Toluenesulfonyl chloride (TsCl) (2-3 equivalents)
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Hydrochloric acid (HCl), 1 M
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Diethyl ether or Hexane
Procedure:
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Dry the HO-PEG27-OH under vacuum at 80-100°C for at least 4 hours to remove any residual water.
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Dissolve the dried HO-PEG27-OH in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add anhydrous pyridine or TEA to the solution, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
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Once the reaction is complete, wash the organic layer with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether or hexane.
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Collect the precipitate by filtration and dry under vacuum to yield TsO-PEG27-OTs as a white solid or viscous oil.
Expected Yield: 85-95%
Step 2: Diazidation of TsO-PEG27-OTs
This step involves the nucleophilic substitution of the tosylate groups with azide groups.
Materials:
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TsO-PEG27-OTs (1 equivalent)
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Anhydrous Dimethylformamide (DMF)
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Sodium azide (NaN₃) (5-10 equivalents)
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Dichloromethane (DCM)
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Deionized water
Procedure:
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Dissolve the TsO-PEG27-OTs in anhydrous DMF under an inert atmosphere.
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Add sodium azide to the solution and heat the mixture to 80-100°C.
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Stir the reaction mixture for 12-24 hours.
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Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
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After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
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Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and salts.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting N₃-PEG27-N₃ can be used in the next step without further purification or can be precipitated from diethyl ether.
Expected Yield: >90%
Step 3: Reduction of N₃-PEG27-N₃ to Amino-PEG27-amine
Several methods can be employed for the reduction of the diazide to the diamine. Three common methods are provided below.
Materials:
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N₃-PEG27-N₃ (1 equivalent)
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Methanol (MeOH) or Ethanol (EtOH)
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Palladium on carbon (Pd/C), 10%
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Hydrogen gas (H₂)
Procedure:
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Dissolve the N₃-PEG27-N₃ in MeOH or EtOH.
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Carefully add 10% Pd/C to the solution under an inert atmosphere.
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
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Stir the mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the Amino-PEG27-amine.
Expected Yield: >95%
Materials:
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N₃-PEG27-N₃ (1 equivalent)
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Tetrahydrofuran (THF)
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Triphenylphosphine (PPh₃) (2.2 equivalents)
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Deionized water
Procedure:
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Dissolve the N₃-PEG27-N₃ in THF.
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Add triphenylphosphine and stir the mixture at room temperature for 2-4 hours.
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Add deionized water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.
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Remove the THF under reduced pressure.
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The crude product can be purified by precipitation in cold diethyl ether to remove the triphenylphosphine oxide byproduct.
Expected Yield: 80-90%
This method is a milder alternative to catalytic hydrogenation.[3]
Materials:
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N₃-PEG27-N₃ (1 equivalent)
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Tetrahydrofuran (THF)
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Deionized water
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Ammonium chloride (NH₄Cl) (8 equivalents)
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Zinc dust (Zn) (4 equivalents)[3]
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1 M Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
Procedure:
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Dissolve the azido-terminated PEG in THF.[3]
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Add deionized water, ammonium chloride, and zinc dust sequentially.
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Reflux the mixture with stirring for 48-72 hours.
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Cool the reaction to room temperature and dilute with 1 M NaOH.
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Extract the product with DCM.
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Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Expected Yield: 82-99%
Purification Strategies
The purification of Amino-PEG27-amine is critical to remove unreacted starting materials, byproducts, and residual reagents.
Caption: General purification workflow for Amino-PEG27-amine.
Purification Methods:
| Method | Description |
| Precipitation | The crude product is dissolved in a minimal amount of a good solvent (e.g., DCM, MeOH) and then added dropwise to a large volume of a cold non-solvent (e.g., diethyl ether, hexane). This is effective for removing low molecular weight impurities. |
| Liquid-Liquid Extraction | Used to remove water-soluble impurities and salts. The product is dissolved in an organic solvent (e.g., DCM) and washed with water or brine. |
| Preparative HPLC | For achieving high purity (>95%), reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column with a water/acetonitrile gradient containing a suitable buffer is typically used. |
Characterization
The identity and purity of the synthesized Amino-PEG27-amine and its intermediates should be confirmed by various analytical techniques.
Analytical Techniques:
| Technique | Expected Results |
| ¹H NMR | Confirmation of the PEG backbone protons (typically a large singlet around 3.6 ppm). Appearance and disappearance of signals corresponding to the terminal groups at each step (e.g., tosyl, azide, and amine protons). |
| FT-IR | Disappearance of the broad -OH stretch (~3400 cm⁻¹) after tosylation. Appearance of a sharp azide peak at ~2100 cm⁻¹ in the diazide intermediate. Disappearance of the azide peak and appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product. |
| MALDI-TOF MS | Determination of the molecular weight distribution and confirmation of the mass of the desired product. |
| HPLC | Assessment of purity. A single major peak should be observed for the pure product. |
Summary of Expected Quantitative Data (Based on Literature for Similar PEGs):
| Step | Product | Expected Yield | Expected Purity (before preparative HPLC) |
| 1 | TsO-PEG27-OTs | 85-95% | >90% |
| 2 | N₃-PEG27-N₃ | >90% | >90% |
| 3 | H₂N-PEG27-NH₂ | 80-99% | >85% |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of Amino-PEG27-amine. The described three-step synthetic route is robust and adaptable. Careful execution of the experimental protocols and rigorous purification and characterization are essential for obtaining a high-quality product suitable for demanding applications in research and drug development.
